![molecular formula C20H15F3N6O2S B2823180 2-((3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫基)-N-(4-(三氟甲氧基)苯基)乙酰胺 CAS No. 863459-51-2](/img/structure/B2823180.png)

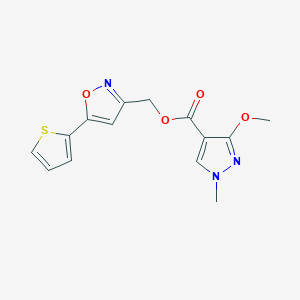

2-((3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫基)-N-(4-(三氟甲氧基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been reported to have potent inhibitory activity and are being studied for their potential in cancer therapy .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This process is atom-economical and engages five reactive centers . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis

The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .Chemical Reactions Analysis

The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo [4,5-d]pyrimidin-7-ones . These compounds were further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Physical And Chemical Properties Analysis

Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives . Based on five descriptors selected from descriptors pool, four QSAR models were established .科学研究应用

- This compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further studies are needed to understand its mechanism of action and potential clinical applications .

- The compound’s anti-proliferative effects have been studied extensively. It may inhibit cell division and suppress tumor growth by targeting specific cellular pathways. Researchers have explored its impact on various cancer types, including breast, lung, and colon cancers .

- Some derivatives of this compound exhibit epigenetic activity. For instance, they can inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in gene regulation. By modulating epigenetic processes, these compounds may have therapeutic potential in cancer and other diseases .

- The compound’s structure suggests that it could interact with protein kinases. Researchers have investigated its effects on specific kinases, such as c-Met. Inhibition of c-Met may impact cell signaling pathways and contribute to its potential therapeutic applications .

- Due to its unique structure, this compound can serve as a fluorescent probe or imaging agent. Researchers have explored its use in cellular imaging, drug delivery, and tracking specific biological processes. Its fluorescence properties make it valuable for visualizing cellular events .

- The compound’s chemical structure allows it to serve as a building block for polymers. Researchers have incorporated it into polymer chains, creating materials with specific properties. These polymers find applications in drug delivery, coatings, and other fields .

Anticancer Properties

Anti-proliferative Activity

Epigenetic Modulation

Protein Kinase Inhibition

Fluorescent Probes and Imaging Agents

Polymer Building Blocks

作用机制

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation .

Mode of Action

It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Biochemical Pathways

The inhibition of lsd1, a known target of similar compounds, can affect various biochemical pathways, including those involved in gene expression and cell differentiation .

Pharmacokinetics

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects

Result of Action

The inhibition of lsd1, a known target of similar compounds, can lead to the suppression of cancer proliferation and migration .

未来方向

属性

IUPAC Name |

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O2S/c1-12-2-6-14(7-3-12)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-8-15(9-5-13)31-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCZGGCZSGIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)

![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)

![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)